3-Amino-1-(2-bromo-4-fluorophenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(2-bromo-4-fluorophenyl)propan-1-ol is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to a propanol backbone with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-bromo-4-fluorophenyl)propan-1-ol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-bromo-4-fluorophenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form different amines.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines .
Scientific Research Applications
3-Amino-1-(2-bromo-4-fluorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Amino-1-(2-bromo-4-fluorophenyl)propan-1-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity for various targets, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(2-bromo-4-fluorophenyl)propan-1-ol: A stereoisomer with similar properties but different spatial arrangement.
3-Amino-3-(3-fluorophenyl)propan-1-ol: Lacks the bromine atom, resulting in different chemical and biological properties.
Uniqueness
3-Amino-1-(2-bromo-4-fluorophenyl)propan-1-ol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H11BrFNO |
---|---|
Molecular Weight |
248.09 g/mol |
IUPAC Name |
3-amino-1-(2-bromo-4-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11BrFNO/c10-8-5-6(11)1-2-7(8)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2 |
InChI Key |
IJUCINMHQTWNGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.